Numidargistat dihydrochloride is a small-molecule compound primarily recognized as an arginase inhibitor. It is classified under the category of immuno-oncology agents, specifically targeting arginase enzymes, which play a critical role in the metabolism of the amino acid arginine. The compound is currently undergoing clinical trials for its potential therapeutic applications in cancer treatment, particularly in enhancing anti-tumor immunity.
Numidargistat dihydrochloride, also known by its developmental code CB-1158, is developed by Calithera Biosciences and Incyte Corporation. Its classification as an arginase inhibitor positions it within a niche of compounds aimed at modulating immune responses in the tumor microenvironment. This compound specifically inhibits arginase 1 and 2, enzymes that convert arginine into ornithine and urea, thereby affecting immune cell function and tumor growth dynamics.
In industrial settings, the production of numidargistat dihydrochloride is optimized for high yield and purity, adhering to rigorous quality control measures to meet pharmaceutical standards. The specific reaction conditions and methodologies are often proprietary, reflecting the competitive nature of pharmaceutical development.
The molecular formula of numidargistat dihydrochloride is , with a molecular weight of approximately 360.04 g/mol . The structure features two chlorine atoms, which are integral to its pharmacological activity as an arginase inhibitor.
The compound's structure allows for effective binding to arginase enzymes, facilitating its role in inhibiting their activity. This inhibition is crucial for altering the metabolic pathways associated with tumor growth and immune suppression.
Numidargistat dihydrochloride primarily engages in inhibition reactions with arginase enzymes. It does not significantly affect nitric oxide synthase activity nor does it exhibit direct cytotoxicity towards murine cancer cell lines. The main reaction involves the competitive inhibition of arginase activity, leading to reduced levels of arginine hydrolysis.
In experimental settings, common reagents include recombinant human arginase 1 and 2, along with various cellular lysates. The evaluation of numidargistat's efficacy typically involves colorimetric assays to measure urea production as an indicator of arginase activity .
Numidargistat dihydrochloride functions by inhibiting the activity of arginase enzymes—specifically arginase 1 and 2—thereby decreasing the availability of arginine. This reduction is critical because arginine is essential for various cellular processes, including the proliferation of certain cancer cells and immune suppression within the tumor microenvironment . By limiting arginine availability, numidargistat enhances anti-tumor immunity and promotes cytotoxic T cell infiltration into tumors.
Numidargistat dihydrochloride appears as a solid with no significant odor reported. Its physical state facilitates its handling in laboratory settings .
The compound exhibits stability under standard laboratory conditions but requires careful handling due to its pharmacological potency. Specific chemical properties related to solubility and reactivity are essential for its application in biological assays.
Numidargistat dihydrochloride has significant scientific applications, particularly in immuno-oncology research. It is utilized to investigate the role of arginase in cancer biology and to develop therapeutic strategies aimed at enhancing immune responses against tumors. Clinical trials have shown promising results in increasing tumor-infiltrating lymphocytes and decreasing immunosuppressive myeloid cells in preclinical models .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3